molecular formula C16H21N5O3 B2404565 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 876676-11-8

6-(2-Methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2404565
M. Wt: 331.376
InChI Key: DXRFDQXLHKGIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, one method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .


Molecular Structure Analysis

The molecular structure of imidazole compounds can vary greatly depending on the specific compound. For instance, the molecular formula of a similar compound, 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione, is C18H27N5O3.


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions , and can also undergo oxidation reactions .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric compound, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds has explored various synthesis methods and chemical properties. For instance, Alves, Proença, and Booth (1994) investigated the synthesis of 1-benzylimidazoles, which are precursors of purine analogs, including reactions that lead to 6-carbamoylpurines and 6-methoxypurines (Alves, Proença, & Booth, 1994). Similarly, Nilov et al. (1995) studied the condensation of diethylacetal of dimethylformamide with polymethyleneimidazoles, yielding 7,8-polymethylenehypoxanthines, precursors of various purines (Nilov et al., 1995).

Potential Applications in Biological Systems

Carvalho et al. (2004) explored the synthesis of novel 6-enaminopurines from 5-amino-4-cyanoformimidoyl imidazoles, which are significant for biological applications, particularly in the formation of nucleic acid analogs (Carvalho, Zaki, Alvares, Proença, & Booth, 2004). Booth, Dias, and Proença (1992) investigated reactions leading to 6-carbamoyl-1,2-dihydropurines, highlighting the compound's potential in the creation of biochemical building blocks (Booth, Dias, & Proença, 1992).

Biomedical Research

Papers like that of Coburn, Taylor, and Wright (1981) demonstrate the relevance of such compounds in biomedical research, particularly in drug development. They explored mesoionic 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones as potential novel prodrugs (Coburn, Taylor, & Wright, 1981).

Advanced Material Science

Afandi and Purwono (2020) utilized imidazole derivatives in the creation of chemosensors for amines, indicating applications in material science and analytical chemistry (Afandi, Purwono, & Haryadi, 2020).

Safety And Hazards

The safety and hazards of imidazole compounds can vary depending on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Imidazole compounds have a broad potential for use in chemical production and clinical medicine . They are being actively studied as electroluminescent materials for OLED devices , and new synthetic methods for their preparation are being developed .

properties

IUPAC Name

6-(2-methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-6-7-20-14(22)12-13(18(4)16(20)23)17-15-19(8-9-24-5)10(2)11(3)21(12)15/h6H,1,7-9H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRFDQXLHKGIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

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